N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of naphthoxazole derivatives. These compounds are known for their wide range of biological and photophysical activities. The structure of this compound includes a naphthoxazole moiety, which is a significant subunit in many biologically active molecules and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at temperatures ranging from 130°C to 135°C . This reaction forms the intermediate 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is then coupled with 4-sulphobenzenediazonium chloride and reduced with sodium dithionate in water at pH 8-9 to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against protein tyrosine phosphatase-1B (PTB-1B) suggests that it may interfere with insulin signaling pathways, thereby exhibiting antidiabetic effects . Additionally, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole share similar structural features and biological activities.
Naphthoxazole Derivatives: Other naphthoxazole derivatives also exhibit antimicrobial, anti-inflammatory, and antitumor activities.
Uniqueness
N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide is unique due to its specific combination of naphthoxazole and phenoxyacetamide moieties, which confer distinct photophysical properties and biological activities. Its high fluorescence quantum efficiency and broad spectral windows make it particularly valuable as a fluorescent probe and sensing material .
Properties
Molecular Formula |
C25H18N2O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C25H18N2O3/c28-23(16-29-20-10-2-1-3-11-20)26-19-9-6-8-18(15-19)25-27-24-21-12-5-4-7-17(21)13-14-22(24)30-25/h1-15H,16H2,(H,26,28) |
InChI Key |
OTDGGUYMHWRXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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